Cholylglycyltyrosine

Description

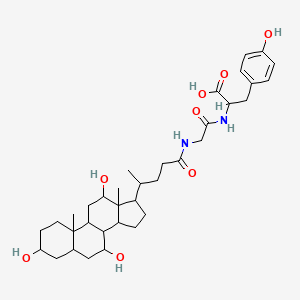

Cholylglycyltyrosine (CGT) is a synthetic bile acid conjugate comprising a cholic acid backbone linked to a glycyl-tyrosine dipeptide moiety. Its molecular formula is C₃₅H₅₂N₂O₈, with a molecular weight of 628.80 g/mol . Synthesized for hepatobiliary imaging, CGT is radiolabeled with isotopes such as ¹²⁵I or ¹³¹I, enabling non-invasive visualization of hepatic function and bile flow .

Properties

Molecular Formula |

C35H52N2O8 |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45) |

InChI Key |

HERYPGYAYHTUGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of cholylglycyltyrosine involves the synthesis of cholylglycine followed by the conjugation with tyrosine. One method described involves the iodination of this compound using iodine-125, which is used as a tracer in radioimmunoassays . The synthetic procedure typically involves the use of tyrosine methyl ester hydrochloride in excess .

Chemical Reactions Analysis

Cholylglycyltyrosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hepatocyte Transport Studies

Cholylglycyltyrosine has been extensively studied for its transport kinetics in hepatocytes. Research indicates that the uptake of this compound is mediated by sodium-dependent carriers, which are essential for the transport of bile salts across cell membranes.

- Key Findings :

- The uptake of iodinated this compound into freshly cultured rat hepatocytes was found to be time and temperature dependent.

- At lower concentrations (less than 10 µmol/L), approximately 27% of the uptake was sodium-dependent, increasing to 52% at higher concentrations (10-40 µmol/L) .

- The apparent affinity for uptake was measured at 8 ± 2 µmol/L, with a maximal velocity of 50 ± 20 pmol/µg DNA/min .

These findings suggest that this compound can serve as a valuable probe for studying bile salt transport mechanisms in liver cells.

Amino Acid Metabolism

This compound also plays a role in understanding amino acid metabolism, particularly in the context of bile acid conjugation. Studies have shown that the structure of the amino acid moiety significantly affects the hydrolysis rates by cholylglycine hydrolase.

- Hydrolysis Rates :

- Conjugates with bulkier amino acids exhibited slower hydrolysis rates. For instance, cholyl-L-tyrosine was hydrolyzed much more slowly compared to cholylglycine .

- The rate of hydrolysis decreased with increasing steric hindrance near the amide bond, indicating that structural modifications can influence metabolic pathways .

This highlights the potential of this compound in elucidating the biochemical pathways involved in bile acid metabolism and its implications for health and disease.

Biopharmaceutical Production

In biopharmaceutical manufacturing, this compound derivatives are being explored for enhancing solubility and bioavailability of amino acids in cell culture media. The solubility challenges associated with L-tyrosine can be mitigated by using this compound or similar compounds.

- Advantages :

- This compound derivatives can significantly improve the solubility of L-tyrosine, facilitating its use in concentrated media formulations without altering pH levels .

- The incorporation of such peptides into cell culture systems can streamline feeding processes and enhance overall productivity by ensuring a consistent supply of essential nutrients .

Table 1: Comparative Uptake Kinetics of this compound

| Concentration (µmol/L) | Sodium-Dependent Uptake (%) | Affinity (µmol/L) | Maximal Velocity (pmol/µg DNA/min) |

|---|---|---|---|

| <10 | 27 | 8 ± 2 | 50 ± 20 |

| 10-40 | 52 | - | - |

Table 2: Hydrolysis Rates of Cholyl Conjugates

| Compound | Hydrolysis Rate (Relative) |

|---|---|

| Cholylglycine | Highest |

| Cholyl-beta-alanine | Moderate |

| Cholyl-L-tyrosine | Lowest |

Mechanism of Action

The mechanism of action of cholylglycyltyrosine involves its interaction with bile acid transporters in the liver. The compound is taken up by hepatocytes and excreted into the bile, allowing for imaging of the hepatobiliary system. The iodinated form of this compound acts as a radiotracer, emitting gamma radiation that can be detected by imaging equipment .

Comparison with Similar Compounds

Pharmacokinetic Profile

- Plasma Half-Life : In preclinical studies, ¹²⁵I-CGT-Na exhibited a short plasma half-life of 1.6 ± 0.4 minutes in rats and 3.1 ± 0.7 minutes in dogs, facilitating rapid hepatic uptake .

- Biliary Clearance : Cumulative biliary output of CGT reached 95.7% of the administered dose within 20 minutes in rats, with a mean biliary transit time (50% retention) of 4.0 ± 0.1 minutes, comparable to the natural bile acid taurocholate .

- Jaundice Compatibility : CGT produces high-quality hepatic images even in rats with elevated bilirubin levels caused by biliary obstruction, outperforming traditional agents like Tc-99m HIDA in cholestatic conditions .

Comparison with Similar Compounds

Taurocholate

Taurocholate, a natural bile acid, shares structural and functional similarities with CGT. Both compounds exhibit rapid biliary excretion, but key differences include:

- Imaging Utility : While taurocholate is unsuitable for scintigraphy due to lack of radiolabeling, CGT’s iodinated form enables precise hepatobiliary imaging .

Tc-99m HIDA

Tc-99m HIDA, a technetium-labeled iminodiacetic acid derivative, is a widely used hepatobiliary agent. Key contrasts with CGT include:

- Plasma Half-Life : Tc-99m HIDA has a longer plasma half-life (~60–90 minutes in humans), delaying hepatic visualization compared to CGT’s rapid clearance .

- Biliary Excretion : Tc-99m HIDA achieves 80–90% biliary excretion in healthy patients but underperforms in severe cholestasis, whereas CGT maintains efficacy in high-bilirubin conditions .

- Clinical Flexibility : CGT’s short half-life reduces radiation exposure, making it preferable for repeated imaging studies .

Cholylglycylhistamine

Cholylglycylhistamine, another bile acid conjugate, differs from CGT in cellular distribution. Autoradiographic studies show cholylglycylhistamine concentrates in the endoplasmic reticulum, while CGT localizes to the Golgi complex, suggesting divergent intracellular trafficking pathways that may affect imaging resolution .

Data Table: Comparative Analysis of Hepatobiliary Agents

Research Findings and Clinical Implications

Efficacy in Cholestatic Conditions

CGT’s ability to generate clear hepatic images in obstructive jaundice (e.g., cumulative biliary output >95% in rats with bile duct ligation) underscores its diagnostic superiority over Tc-99m HIDA, which fails to excrete adequately in high-bilirubin scenarios .

Transporter Interactions

Conversely, taurocholate’s efficient ASBT uptake complicates its use for imaging.

Biological Activity

Cholylglycyltyrosine (CGT) is a bile acid conjugate that has garnered attention for its potential biological activities, particularly in the context of liver function, metabolism, and therapeutic applications. This article explores the biological activity of CGT, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a dipeptide composed of cholyl (a bile acid), glycyl (derived from glycine), and tyrosine. Its unique structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

Biological Functions

1. Role in Bile Acid Metabolism

CGT acts as a substrate for bile acid transporters, facilitating the absorption and enterohepatic circulation of bile acids. This process is crucial for lipid digestion and absorption, as well as the regulation of cholesterol levels in the body .

2. Antimicrobial Activity

Research indicates that CGT exhibits antimicrobial properties against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

3. Neurotransmitter Precursor

Tyrosine, one of the components of CGT, is a precursor for neurotransmitters like dopamine and norepinephrine. This suggests that CGT may influence neurological functions and mood regulation through its metabolic derivatives .

Studies have demonstrated that CGT is absorbed efficiently in the intestine, where it can impact various biochemical pathways. Its interaction with enzymes such as carboxypeptidases indicates that it may modulate enzyme activity, influencing protein metabolism .

Case Studies

-

Neonatal Nutrition

A study involving parenterally fed neonates highlighted the importance of tyrosine intake through dipeptides like glycyl-L-tyrosine. This research underscores the significance of CGT in providing essential amino acids to vulnerable populations . -

Liver Function

Investigations into the transport kinetics of iodinated cholyl-glycyl-tyrosine revealed its role in liver uptake mechanisms, suggesting potential applications in liver imaging or therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Cholylglycyltyrosine?

- Methodological Answer : Synthesis typically involves conjugating cholic acid with glycyltyrosine via carbodiimide cross-linking, followed by purification using reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection at 280 nm, as described in insulin receptor cross-linking protocols . For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm identity, as per RSC guidelines for new compound validation .

Q. How is this compound utilized in studying bile acid transport mechanisms?

- Methodological Answer : Radiolabeled this compound (e.g., ¹²⁵I-Cgtyr) is used in competitive binding assays to quantify bile acid transporter (ASBT) affinity. Experimental design involves incubating the compound with intestinal brush-border membrane vesicles and measuring uptake kinetics via scintillation counting. Data normalization requires parallel controls with unlabeled bile acids to account for nonspecific binding, as outlined in pharmacokinetic studies . Statistical analysis should follow PRISMA guidelines for reproducibility, including effect size calculations and confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Discrepancies often arise from methodological biases, such as inadequate blinding or allocation concealment. To address this:

Conduct a systematic review using PRISMA criteria to assess study quality, focusing on randomization and blinding protocols .

Perform meta-regression to evaluate covariates (e.g., assay temperature, pH) influencing binding affinity.

Validate findings via independent replication using standardized protocols (e.g., Cochrane-recommended double-blinded assays) .

- Data Interpretation Tip : Odds ratios from biased studies may be exaggerated by 17–41% due to poor allocation concealment, as demonstrated in controlled trial analyses .

Q. How to design a robust pharmacokinetic study for this compound metabolites?

- Methodological Answer :

Sampling Protocol : Collect serial blood/plasma samples at 0, 15, 30, 60, and 120 minutes post-administration. Use LC-MS/MS for metabolite quantification, with deuterated internal standards to control for matrix effects .

Statistical Power : Calculate sample size using G*Power software (α=0.05, β=0.2) to detect ≥20% differences in AUC₀–∞.

Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for participant selection and informed consent .

Data Analysis & Reporting

Q. What frameworks ensure reproducibility in this compound dose-response studies?

- Methodological Answer :

- Experimental Design : Follow the PICO framework (Population: cell lines/animal models; Intervention: dose gradients; Comparison: vehicle controls; Outcome: IC₅₀ values) .

- Data Reporting : Use CONSORT guidelines for flow diagrams detailing exclusion criteria and attrition rates. Supplementary materials must include raw dose-response curves and nonlinear regression parameters (e.g., Hill slopes) .

- Example Workflow :

Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

Report R² values and 95% CIs for IC₅₀ estimates.

Archive datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .

Literature & Synthesis

Q. How to identify knowledge gaps in this compound research using systematic reviews?

- Methodological Answer :

Search Strategy : Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (ASBT OR pharmacokinetics)") with a 10-year filter .

Quality Assessment : Apply AMSTAR-2 criteria to evaluate review rigor, prioritizing studies with protocol registration and risk-of-bias tables .

Gap Analysis : Map findings to the "IMRaD" structure (Introduction, Methods, Results, Discussion) to highlight understudied areas (e.g., long-term toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.